
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide
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Overview
Description
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C18H18IN3OS It is characterized by the presence of an iodine atom, a phenylpiperazine moiety, and a benzamide group
Preparation Methods
The synthesis of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The iodine atom and the benzamide group may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide: This compound has a diethylamino group instead of an iodine atom, which may result in different chemical and biological properties.
3-iodo-4-methoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide: The presence of a methoxy group and a methylpiperazine moiety distinguishes this compound from this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3OS/c19-15-8-6-14(7-9-15)17(23)20-18(24)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWOYUIWARPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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